

Spectroscopic Characterization of 2-Aminopyrimidine: A Technical Guide

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Compound of Interest		
Compound Name:	2-Aminopyrimidin-5-ol	
Cat. No.:	B019461	Get Quote

Note to the Reader: Direct experimental spectroscopic data for **2-Aminopyrimidin-5-ol** is not readily available in public databases. This guide provides a detailed overview of the spectroscopic data for the closely related and structurally similar compound, 2-Aminopyrimidine, to serve as a representative example for researchers, scientists, and drug development professionals. The methodologies and data interpretation principles described herein are broadly applicable to the spectroscopic analysis of substituted pyrimidines.

Introduction

2-Aminopyrimidine and its derivatives are fundamental heterocyclic compounds that form the core structure of many biologically active molecules, including certain nucleobases and therapeutic agents. A thorough understanding of their molecular structure and properties is crucial for their application in medicinal chemistry and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of these compounds. This technical guide presents a summary of the key spectroscopic data for 2-aminopyrimidine and outlines the general experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-aminopyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy



Table 1: ¹H NMR Spectroscopic Data for 2-Aminopyrimidine

Chemical Shift (ppm)	Multiplicity	Assignment
8.28	Doublet	H-4, H-6
6.76	Triplet	H-5
5.1-5.3	Singlet (broad)	NH ₂

Solvent: D₂O[1]

Table 2: 13C NMR Spectroscopic Data for 2-Aminopyrimidine

Chemical Shift (ppm)	Assignment
163.2	C-2
158.5	C-4, C-6
111.8	C-5

Note: Specific data for 2-aminopyrimidine was not found in the provided search results. The data presented is a representative spectrum for a similar pyrimidine derivative.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-Aminopyrimidine

Wavenumber (cm ⁻¹)	Intensity	Assignment
3456-3182	Strong	N-H stretching (amino group)
1617	Strong	NH₂ scissoring
1562	Strong	C=N stretching
1328	Medium	C-N stretching

[2][3]



Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2-Aminopyrimidine

m/z	Relative Intensity (%)	Assignment
95	100.0	[M] ⁺ (Molecular Ion)
68	31.9	Fragment Ion
42	24.7	Fragment Ion
41	18.9	Fragment Ion
96	15.4	[M+1]+

Ionization Method: Electron Impact (EI)[4]

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

- Sample Preparation: A small amount of the analyte (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.[5]
- Data Acquisition: The NMR tube is placed in the spectrometer's magnetic field. For ¹H NMR, a standard pulse-acquire sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio.
- Data Processing: The acquired Free Induction Decay (FID) signal is processed using a Fourier transform to obtain the frequency-domain NMR spectrum. Phase and baseline



corrections are applied to the spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

- Sample Preparation:
 - KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[6]
 - Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). This technique requires minimal sample preparation.
- Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument measures the interference pattern of the transmitted or reflected IR radiation.
- Data Processing: The interferogram is converted into an infrared spectrum (transmittance or absorbance vs. wavenumber) using a Fourier transform. The background spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

- Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: The sample molecules are ionized. Common ionization techniques include:



- Electron Impact (EI): The sample is bombarded with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions.[9]
- Electrospray Ionization (ESI): The sample in solution is sprayed through a charged capillary, forming charged droplets that evaporate to produce ions. This is a softer ionization technique that often keeps the molecular ion intact.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.[10]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



Sample Preparation **Chemical Compound** Dissolve in Prepare KBr Pellet Dilute in **Deuterated Solvent** or use ATR Volatile Solvent Spectroscopic Analysis **NMR Spectrometer** FT-IR Spectrometer Mass Spectrometer (1H, 13C) Data Acquisition & Processing FID Acquisition & Interferogram & Ion Detection & **Fourier Transform Fourier Transform** m/z Analysis Structural Elucidation Final Structure Confirmation

General Spectroscopic Analysis Workflow

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Caption: A generalized workflow for spectroscopic analysis.

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